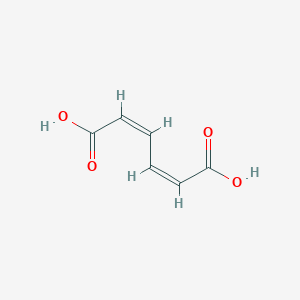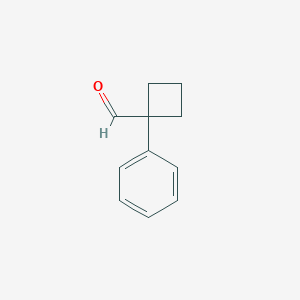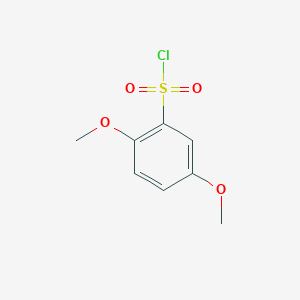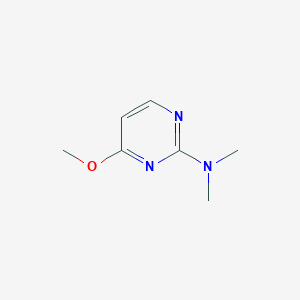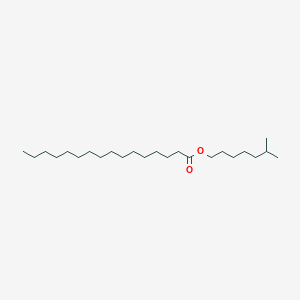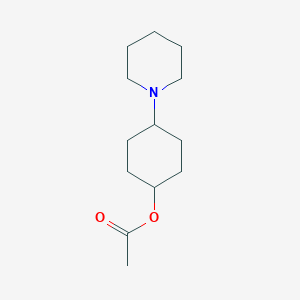
4-Piperidinocyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinocyclohexyl acetate, also known as PCCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PCCA is a cyclohexyl derivative of piperidine, and its chemical structure is C12H21NO2. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 4-Piperidinocyclohexyl acetate is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. 4-Piperidinocyclohexyl acetate has been shown to have a high affinity for the NMDA receptor, and it may act as a partial agonist or antagonist of this receptor. The NMDA receptor is involved in various physiological processes, including learning and memory, and it has been implicated in the pathogenesis of various neurological disorders.
Biochemical And Physiological Effects
4-Piperidinocyclohexyl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. 4-Piperidinocyclohexyl acetate has also been shown to have neuroprotective effects, and it may protect against oxidative stress and inflammation in the brain. In addition, 4-Piperidinocyclohexyl acetate has been shown to have analgesic and anticonvulsant effects, and it may have potential applications in the treatment of pain and epilepsy.
Advantages And Limitations For Lab Experiments
4-Piperidinocyclohexyl acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-Piperidinocyclohexyl acetate is also relatively easy to synthesize using various methods. However, 4-Piperidinocyclohexyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the study of 4-Piperidinocyclohexyl acetate, including the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of new synthetic methods for 4-Piperidinocyclohexyl acetate, and the study of its mechanism of action using advanced techniques, such as X-ray crystallography and molecular modeling. In addition, the study of 4-Piperidinocyclohexyl acetate may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesis Methods
4-Piperidinocyclohexyl acetate can be synthesized using various methods, including the reaction of cyclohexanone with piperidine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of cyclohexanone with piperidine in the presence of acetic acid and acetic anhydride. The yield of 4-Piperidinocyclohexyl acetate using these methods ranges from 50-70%.
Scientific Research Applications
4-Piperidinocyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-Piperidinocyclohexyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In organic synthesis, 4-Piperidinocyclohexyl acetate has been used as a reagent for the synthesis of various compounds. In material science, 4-Piperidinocyclohexyl acetate has been studied for its potential applications in the development of new materials with unique properties.
properties
CAS RN |
1531-94-8 |
|---|---|
Product Name |
4-Piperidinocyclohexyl acetate |
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
InChI Key |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Other CAS RN |
1531-94-8 |
synonyms |
4-Piperidinocyclohexyl=acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



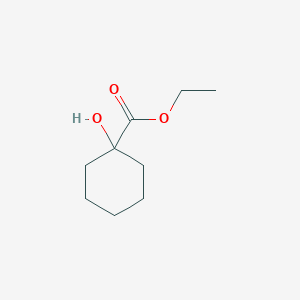
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
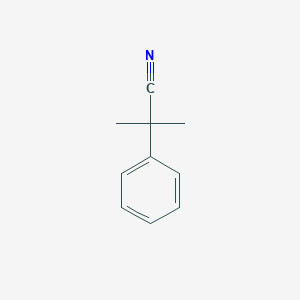
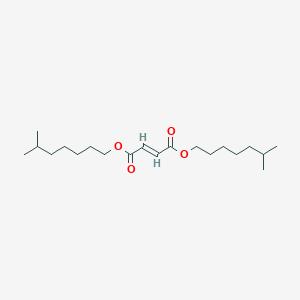
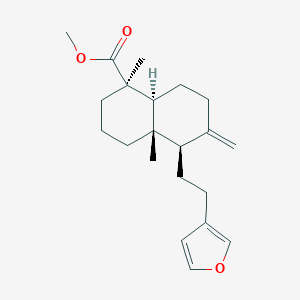
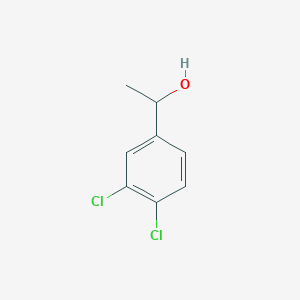
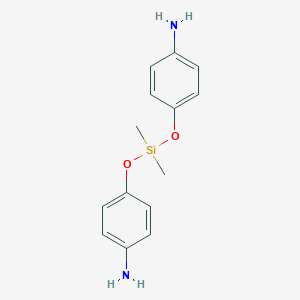
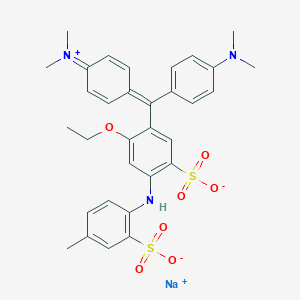
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
